molecular formula C13H24N2O2 B13892484 Tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate

Tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate

Cat. No.: B13892484
M. Wt: 240.34 g/mol
InChI Key: CDMJHIPUPXKDRV-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 1,4-diazepane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate

Uniqueness

Tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-7-14(9-10-15)11-5-6-11/h11H,4-10H2,1-3H3

InChI Key

CDMJHIPUPXKDRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2CC2

Origin of Product

United States

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